1-Amino-5-methylhexan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
1-amino-5-methylhexan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-6(2)3-4-7(9)5-8/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
UZDXZVZSTOKYDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CN)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 1 Amino 5 Methylhexan 2 Ol
Reactivity of the Amino Group
The primary amino group in 1-Amino-5-methylhexan-2-ol serves as a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity is fundamental to the construction of new carbon-nitrogen and nitrogen-heteroatom bonds.
Acylation and Sulfonylation Reactions
The nucleophilic character of the primary amino group allows for straightforward acylation and sulfonylation reactions. These reactions are crucial for the introduction of acyl and sulfonyl moieties, which can significantly alter the chemical and physical properties of the parent molecule.
Acylation of the amino group can be achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction typically proceeds under basic or neutral conditions to yield the corresponding N-acylated derivative. The choice of reaction conditions can be critical for achieving chemoselectivity, particularly in the presence of the hydroxyl group. For instance, N-acylation is generally favored under neutral or slightly basic conditions, as the amine is a better nucleophile than the alcohol. In contrast, O-acylation can be promoted under acidic conditions where the amino group is protonated and thus less reactive.
An illustrative example of N-acylation involves the reaction of an amino alcohol with an acyl chloride in the presence of a base to neutralize the HCl byproduct.
| Acylating Agent | Base | Solvent | Product |
| Acetyl Chloride | Triethylamine | Dichloromethane | N-(5-methyl-2-hydroxyhexyl)acetamide |
| Benzoyl Chloride | Pyridine | Tetrahydrofuran | N-(5-methyl-2-hydroxyhexyl)benzamide |
| Acetic Anhydride | Sodium Bicarbonate | Water/Dioxane | N-(5-methyl-2-hydroxyhexyl)acetamide |
Sulfonylation of the amino group is accomplished using sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base. This reaction leads to the formation of stable sulfonamides. Similar to acylation, the reaction conditions can be tailored to favor N-sulfonylation. One-pot procedures have been developed for the direct transformation of 2-amino alcohols to N-tosyl aziridines through bis-tosylation and subsequent in situ cyclization. nih.govresearchgate.net
| Sulfonylating Agent | Base | Solvent | Product |
| p-Toluenesulfonyl Chloride | Potassium Carbonate | Acetonitrile | N-(5-methyl-2-hydroxyhexyl)-4-methylbenzenesulfonamide |
| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | N-(5-methyl-2-hydroxyhexyl)methanesulfonamide |
Alkylation and Reductive Alkylation Pathways
N-Alkylation of the primary amino group can introduce one or two alkyl substituents, leading to the formation of secondary or tertiary amines, respectively. Direct alkylation with alkyl halides can be challenging to control and may result in over-alkylation.
A more controlled and widely used method for the synthesis of N-alkylated amines is reductive alkylation (also known as reductive amination). This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. nih.govresearchgate.net This method offers high yields and selectivity for mono-alkylation.
The general scheme for reductive alkylation is as follows: R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O R-N=C(R')R'' + [H] → R-NH-CH(R')R''
| Carbonyl Compound | Reducing Agent | Solvent | Product |
| Benzaldehyde | NaBH₃CN | Methanol | 1-((benzylamino)-5-methylhexan-2-ol) |
| Acetone | H₂/Pd-C | Ethanol | 1-((isopropylamino)-5-methylhexan-2-ol) |
| Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 1-((cyclohexylamino)-5-methylhexan-2-ol) |
Formation of Imines and their Subsequent Reactions
The primary amino group of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orgyoutube.com This reversible reaction is typically catalyzed by acid and often involves the removal of water to drive the equilibrium towards the product. youtube.com
The formation of an imine introduces a C=N double bond into the molecule, which can then undergo a variety of subsequent reactions. For instance, the imine can be reduced to a secondary amine, as seen in reductive alkylation. Alternatively, the imine can be hydrolyzed back to the starting amine and carbonyl compound by treatment with aqueous acid. nih.gov Imines can also serve as electrophiles in reactions with nucleophiles or participate in cycloaddition reactions.
| Carbonyl Compound | Catalyst | Solvent | Imine Product |
| Benzaldehyde | Acetic Acid | Ethanol | (E)-1-(benzylideneamino)-5-methylhexan-2-ol |
| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | Toluene | (E)-1-((4-methoxybenzylidene)amino)-5-methylhexan-2-ol |
| Cyclohexanone | Amberlyst® 15 | Neat | 1-((cyclohexylidene)amino)-5-methylhexan-2-ol |
Acid-Base Equilibrium and Protonation Behavior
In an aqueous solution, the acid-base equilibrium can be represented as follows: (CH₃)₂CH(CH₂)₂CH(OH)CH₂NH₂ + H₂O ⇌ (CH₃)₂CH(CH₂)₂CH(OH)CH₂NH₃⁺ + OH⁻
At a pH below the pKa of the ammonium (B1175870) group, the protonated form will predominate, rendering the nitrogen non-nucleophilic. This principle is utilized to achieve chemoselective reactions at the hydroxyl group under acidic conditions. nih.gov Conversely, at a pH above the pKa, the free amine form will be the major species, which is more nucleophilic and reactive towards electrophiles.
Reactivity of the Hydroxyl Group
The secondary hydroxyl group in this compound is a nucleophilic site that can undergo reactions typical of alcohols, such as esterification and etherification. To achieve selective reaction at the hydroxyl group, it is often necessary to protect the more nucleophilic amino group, for example, by protonation under acidic conditions or by forming a suitable protecting group derivative.
Esterification and Etherification Reactions
Esterification of the secondary hydroxyl group can be accomplished by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. chemistrysteps.commasterorganicchemistry.comorganic-chemistry.org To favor esterification at the hydroxyl group in this compound, the reaction is typically carried out under acidic conditions, which protonates the amino group and reduces its nucleophilicity. nih.gov Alternatively, the amino group can be protected with a group that is stable to the esterification conditions and can be removed subsequently.
| Acylating Agent | Catalyst | Conditions | Product |
| Acetic Acid | H₂SO₄ | Reflux | 1-amino-5-methylhexyl-2-acetate |
| Acetic Anhydride | Pyridine | Room Temperature (with N-protection) | 1-(protected-amino)-5-methylhexyl-2-acetate |
| Benzoyl Chloride | DMAP | Triethylamine (with N-protection) | 1-(protected-amino)-5-methylhexyl-2-benzoate |
Etherification of the secondary hydroxyl group can be achieved through methods such as the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.org For a molecule like this compound, the amino group would need to be protected prior to the strongly basic conditions required for alkoxide formation to prevent undesired side reactions.
| Alkylating Agent | Base | Solvent | Product (of N-protected starting material) |
| Methyl Iodide | NaH | THF | 1-(protected-amino)-2-methoxy-5-methylhexane |
| Ethyl Bromide | K₂CO₃ | Acetone | 1-(protected-amino)-2-ethoxy-5-methylhexane |
| Benzyl Chloride | KOH | DMSO | 1-(protected-amino)-2-(benzyloxy)-5-methylhexane |
Limited Research Data Available for this compound Reactivity
The investigation into the chemical behavior of this compound reveals a significant gap in the current body of scientific knowledge. While general principles of organic chemistry can predict potential reactions of its functional groups—the primary amine and the secondary alcohol—specific experimental data, including reaction conditions, yields, and product characterization for this particular molecule, are absent from the public domain.
Efforts to find information on the oxidation of the secondary alcohol to a ketone or its further oxidation to a carboxylic acid derivative did not yield any specific examples for this compound. Similarly, searches for its participation in cyclization reactions to form heterocyclic structures, a common reaction pathway for amino alcohols, returned no relevant results. Furthermore, the use of this compound as a building block in multi-component reactions, which are efficient methods for synthesizing complex molecules, has not been documented in the available literature.
This lack of information prevents a thorough and scientifically accurate discussion of the topics outlined. The creation of data tables and detailed research findings is not possible without access to primary research data from laboratory experiments involving this compound.
Further experimental research is required to elucidate the chemical reactivity and potential applications of this compound. Such studies would need to be conducted and published in peer-reviewed scientific journals before a comprehensive article on its derivatization can be written.
Stereochemical Analysis and Absolute Configuration Assignment of 1 Amino 5 Methylhexan 2 Ol
Elucidation of Enantiomeric and Diastereomeric Purity
Before determining the absolute configuration, it is essential to establish the purity of the stereoisomers in a given sample. The presence of two chiral centers in 1-Amino-5-methylhexan-2-ol gives rise to four possible stereoisomers: (2R, 5S), (2S, 5R), (2R, 5R), and (2S, 5S). The purity of a sample, meaning the prevalence of one specific stereoisomer, is assessed through methods that can distinguish between these closely related structures.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary technique for separating enantiomers and diastereomers. nih.govoup.comyakhak.org For amino alcohols, CSPs derived from polysaccharides or those designed for ligand exchange chromatography are often effective. nih.gov By passing a solution of this compound through such a column, the different stereoisomers will interact with the chiral phase to varying degrees, resulting in different retention times. This allows for the quantification of each stereoisomer, thereby determining the enantiomeric excess (ee) and diastereomeric ratio (d.r.). yakhak.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral solvating agents or chiral derivatizing agents, also serves as a powerful tool for assessing enantiomeric and diastereomeric purity. researchgate.netnih.gov
Advanced Spectroscopic Methods for Stereochemical Assignment
Once the purity of a sample is confirmed, advanced spectroscopic techniques are utilized to assign the absolute configuration (R or S) at each stereocenter.
NMR spectroscopy is a cornerstone of structural elucidation. For chiral molecules, specific NMR techniques can differentiate between stereoisomers, providing insights into their three-dimensional arrangement.
Chiral Solvating Agents (CSAs) are optically pure compounds that are added to an NMR sample of a chiral analyte. researchgate.netacs.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. nih.gov These complexes have distinct chemical environments, leading to the separation of NMR signals for the (R)- and (S)-enantiomers, a phenomenon known as chemical shift non-equivalence (ΔΔδ). nih.govfrontiersin.org
For this compound, a chiral acidic compound could be used as a CSA, which would interact with the basic amino group. The resulting diastereomeric salt pairs would exhibit separate signals in the ¹H NMR spectrum, particularly for protons near the stereogenic centers. The relative integration of these separated signals allows for the direct calculation of the enantiomeric excess. nih.gov
While CSAs are useful for determining enantiomeric ratios, Chiral Derivatizing Agents (CDAs) are often used to assign the absolute configuration. The most widely used method for alcohols and amines is the Mosher's method. nih.govsemanticscholar.orgspringernature.com This involves reacting the this compound with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form stable diastereomeric esters (at the hydroxyl group) or amides (at the amino group). researchgate.net
The two resulting diastereomers are then analyzed by ¹H NMR. The bulky phenyl group of the MTPA reagent creates a specific conformational preference in the diastereomers, leading to predictable shielding and deshielding effects on nearby protons. By preparing both the (R)-MTPA and (S)-MTPA derivatives, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter can be analyzed. researchgate.net A consistent positive or negative sign for the Δδ values on one side of the molecule versus the other allows for the unambiguous assignment of the absolute configuration of the carbon atom bearing the alcohol or amine. nih.govresearchgate.net
Table 1: Illustrative ¹H NMR Data for Mosher's Amide Analysis of the C1 Amino Group in this compound
This table demonstrates the type of data obtained from a Mosher's method analysis. The signs of the Δδ values are used to assign the absolute configuration.
| Proton Location | δ for (S)-MTPA Amide (ppm) | δ for (R)-MTPA Amide (ppm) | Δδ (δS - δR) (ppm) | Inferred Spatial Position Relative to MTPA Phenyl Group |
| H-2 (CH-OH) | 4.15 | 4.25 | -0.10 | Shielded (Positive Δδ) |
| H-3 (CH₂) | 1.60 | 1.50 | +0.10 | Deshielded (Negative Δδ) |
| H-4 (CH₂) | 1.45 | 1.38 | +0.07 | Deshielded (Negative Δδ) |
| H-5 (CH) | 1.75 | 1.70 | +0.05 | Deshielded (Negative Δδ) |
| H-6 (CH₃) | 0.92 | 0.90 | +0.02 | Deshielded (Negative Δδ) |
Vibrational Circular Dichroism (VCD) is a form of infrared spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govwikipedia.org Enantiomers produce VCD spectra that are mirror images—equal in magnitude but opposite in sign. spectroscopyeurope.com
The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with a spectrum predicted by quantum-chemical calculations, typically using density functional theory (DFT). spectroscopyeurope.comamericanlaboratory.com A VCD spectrum is calculated for one enantiomer (e.g., the 2R isomer). If the calculated spectrum's pattern of positive and negative bands matches the experimental spectrum, the absolute configuration is confirmed as R. If the experimental spectrum is an exact mirror image, the configuration is S. biotools.us Studies on analogous molecules like 1-amino-2-propanol have shown that vibrational modes such as the OH bending mode give rise to distinct VCD bands that are sensitive to the molecule's absolute configuration. nih.govtandfonline.com
Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. researchgate.netull.es ECD is most effective for molecules containing chromophores. ull.es
This compound does not possess a strong chromophore in its native structure. Therefore, to apply ECD for absolute configuration assignment, the molecule is typically derivatized to introduce a chromophore. For instance, the amino or hydroxyl group can be reacted with a chromophoric reagent like benzoic acid or dinitrobenzoyl chloride. When two such chromophores are introduced into the molecule, their electronic transitions can couple, producing a characteristic bisignate (two-signed) ECD signal known as a Cotton effect. The sign of this exciton-coupled Cotton effect can be directly related to the absolute configuration of the stereocenters that dictate the spatial orientation of the chromophores. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
Chiral Chromatography Techniques for Enantiomer Separation
Chiral chromatography is a powerful set of techniques for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Gas chromatography is a suitable technique for the analysis of volatile compounds. To separate the enantiomers of this compound using GC, a chiral stationary phase is required. Commonly, these phases are based on cyclodextrin (B1172386) derivatives. Prior to analysis, the amino alcohol would likely need to be derivatized to increase its volatility and improve its chromatographic behavior. Acylation of the amino and hydroxyl groups is a common derivatization strategy.
The derivatized enantiomers, upon injection into the GC, would exhibit different interactions with the chiral stationary phase, resulting in different retention times. A Flame Ionization Detector (FID) would provide a signal for the eluted compounds, allowing for the quantification of each enantiomer in a mixture. The separation efficiency would be evaluated based on the resolution between the two enantiomeric peaks.
Hypothetical GC-FID Chiral Separation Parameters
| Parameter | Value |
| Column | Chirasil-Dex CB (25 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 5 °C/min to 180 °C |
| Detector | FID at 275 °C |
| Retention Time (R-enantiomer) | 15.2 min |
| Retention Time (S-enantiomer) | 15.8 min |
This table represents hypothetical data for illustrative purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers. A variety of chiral stationary phases are commercially available, with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a broad range of compounds. mdpi.com
For the separation of this compound enantiomers, a normal-phase or reversed-phase HPLC method could be developed. In normal-phase mode, a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol (such as isopropanol (B130326) or ethanol) would be used. In reversed-phase mode, an aqueous-organic mobile phase would be employed. The choice of the specific CSP and mobile phase composition would be critical to achieving optimal separation. The differential interactions between the enantiomers and the chiral stationary phase would lead to their separation, which would be monitored by a suitable detector, such as a UV detector if the molecule were derivatized with a UV-active group, or a refractive index detector.
Computational Chemistry Approaches to Absolute Configuration Determination
In the absence of X-ray crystallographic data, computational methods have become increasingly reliable for the determination of absolute configuration.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to predict various spectroscopic properties, including chiroptical properties like Electronic Circular Dichroism (ECD) and Optical Rotation (OR).
To determine the absolute configuration of this compound, one would first perform a conformational analysis to identify the low-energy conformers of both the (R) and (S) enantiomers. Then, for each of these conformers, the ECD and OR would be calculated using time-dependent DFT (TD-DFT). The calculated spectra for each enantiomer would be a Boltzmann-weighted average of the spectra of their individual conformers. The predicted spectrum for one enantiomer would then be compared to the experimentally measured spectrum. A match between the experimental and the calculated spectrum for, say, the (R)-enantiomer would allow for the assignment of the absolute configuration as R.
A thorough conformational analysis is a prerequisite for accurate computational predictions of chiroptical properties. For a flexible molecule like this compound, there are multiple rotatable bonds, leading to a large number of possible conformations.
Computational methods, such as molecular mechanics or DFT, can be used to systematically search the conformational space and identify the stable conformers, which correspond to energy minima on the potential energy surface. The relative energies of these conformers are then used to calculate their Boltzmann populations at a given temperature. Only the low-energy conformers that are significantly populated at room temperature are typically included in the subsequent spectroscopic property calculations, as they will make the most significant contributions to the observed experimental spectrum.
Theoretical and Computational Chemistry Studies on 1 Amino 5 Methylhexan 2 Ol
Quantum Chemical Calculations of Electronic Structure
There are currently no published studies detailing the quantum chemical calculations of the electronic structure of 1-Amino-5-methylhexan-2-ol. Such studies would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies (HOMO-LUMO), electron density distribution, and atomic charges. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For other amino alcohols, these calculations have provided valuable insights into their chemical behavior.
Molecular Dynamics Simulations for Conformational Landscapes
Information regarding molecular dynamics (MD) simulations to explore the conformational landscapes of this compound is not available. MD simulations are a powerful tool for understanding the dynamic behavior of molecules, including the identification of stable conformers and the energetic barriers between them. For a flexible molecule like this compound, understanding its conformational preferences is key to comprehending its biological activity and physical properties.
Prediction of Spectroscopic Parameters
No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, Raman spectra) of this compound have been found. Theoretical predictions of spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. Methodologies for predicting such parameters are robust and have been applied to a wide range of organic molecules, but not yet to this specific compound.
Reaction Mechanism Elucidation via Computational Modeling
There is a lack of research on the elucidation of reaction mechanisms involving this compound through computational modeling. Computational studies on related amino alcohols have successfully mapped out reaction pathways, identified transition states, and calculated activation energies, providing a deep understanding of their chemical transformations. nih.gov Similar investigations for this compound would be highly beneficial for predicting its reactivity and designing synthetic routes.
Biological and Biochemical Research Contexts Non Human, Non Clinical
Investigations into Microbial Transformation Pathways of Amino Alcohols
No studies detailing the microbial transformation of 1-Amino-5-methylhexan-2-ol were identified.
Role in Enzymatic Biotransformations in Non-Human Systems
There is no available research on the enzymatic biotransformation of this compound in non-human systems.
Occurrence and Biosynthesis in Lower Organisms (e.g., microorganisms, plants)
The natural occurrence or biosynthetic pathways of this compound in microorganisms or plants have not been documented in the reviewed literature.
Involvement in Chemical Communication in Non-Human Organisms (e.g., insect pheromones)
No connection between this compound and chemical communication systems, such as insect pheromones, has been established in the available scientific record.
Application as Biochemical Reagents in in vitro Research
There are no specific in vitro research applications of this compound as a biochemical reagent reported in the literature.
Conclusion and Future Research Directions
Summary of Current Research Gaps and Opportunities
A thorough review of existing literature reveals a significant research gap concerning 1-Amino-5-methylhexan-2-ol. There is a lack of published data on its specific synthesis, stereoselective preparation, physical and chemical properties, and potential applications. This absence of information presents a considerable opportunity for novel research. The primary focus should be on the development of efficient synthetic routes to obtain this compound in high purity and, crucially, in its enantiomerically pure forms. The presence of a stereocenter at the C2 position suggests that its chirality could be exploited in various asymmetric transformations, a field of intense research. Further opportunities lie in the computational modeling of its structure to predict its properties and potential interactions with other molecules, which can guide experimental work.
Potential for Novel Synthetic Methodologies
The synthesis of chiral amino alcohols is a well-established field, yet there is always room for the development of more efficient, stereoselective, and environmentally benign methods. rsc.org For this compound, future research could focus on several promising synthetic strategies:
Asymmetric Hydrogenation and Transfer Hydrogenation: The asymmetric hydrogenation or transfer hydrogenation of the corresponding aminoketone precursor stands as a highly effective method for producing chiral amino alcohols. acs.org Research could be directed towards identifying suitable chiral catalysts that can achieve high enantioselectivity for the synthesis of (R)- and (S)-1-Amino-5-methylhexan-2-ol.
Ring-Opening of Chiral Epoxides: The nucleophilic ring-opening of a suitable chiral epoxide with an amine is a classic and reliable method for the synthesis of β-amino alcohols and could be adapted for γ-amino alcohols. researchgate.net The challenge would lie in the synthesis of the requisite chiral epoxide precursor.
Biocatalysis: The use of enzymes, such as aminotransferases or alcohol dehydrogenases, could offer a highly selective and sustainable route to one or both enantiomers of this compound. This approach aligns with the growing demand for green chemistry in organic synthesis.
From Chiral Pool Starting Materials: Exploration of synthetic pathways starting from readily available chiral natural products, such as amino acids, could provide an alternative and potentially cost-effective route to enantiopure this compound.
Expanding Applications in Chiral Ligand Design and Organocatalysis
Chiral amino alcohols are renowned for their utility as ligands in asymmetric catalysis and as organocatalysts themselves. polyu.edu.hkresearchgate.net The structural features of this compound, particularly the presence of both a hydroxyl and an amino group, make it an attractive candidate for these applications.
Chiral Ligands: The nitrogen and oxygen atoms of this compound can coordinate to a metal center, forming a chiral environment that can induce stereoselectivity in a variety of metal-catalyzed reactions. Future research could involve the synthesis of metal complexes with this amino alcohol and their evaluation in reactions such as asymmetric additions to aldehydes and imines, and asymmetric hydrogenations. The sterically bulky isobutyl group could influence the catalytic activity and selectivity.
Organocatalysis: Simple primary β-amino alcohols have been shown to be effective organocatalysts for reactions like asymmetric Michael additions. nih.gov It is conceivable that this compound could also function as an organocatalyst, leveraging its hydrogen-bonding capabilities and basic amino group to activate substrates and control the stereochemical outcome of reactions.
Exploration of Undiscovered Biochemical Roles in Model Systems
Amino alcohols are integral to various biological processes and are found in a wide range of natural products and pharmaceuticals. scbt.com While the specific biochemical role of this compound is unknown, its structure warrants investigation in biological systems.
Metabolic Studies: Research could be initiated to determine if this compound is a metabolite in any organism or if it can be metabolized by key enzyme families, such as cytochrome P450s. Understanding its metabolic fate is crucial for any potential therapeutic application.
Enzyme Inhibition Studies: The structural similarity of this compound to substrates of various enzymes, particularly those involved in amino acid or lipid metabolism, suggests that it could act as an enzyme inhibitor. nih.gov Screening against a panel of relevant enzymes could uncover potential biological activities.
Interaction with Biomembranes: Long-chain amino alcohols can interact with and modify the properties of lipid bilayers. gerli.com Investigating the effect of this compound on model cell membranes could reveal insights into its potential biological effects. The balance of its hydrophilic amino and hydroxyl groups with its hydrophobic alkyl chain could lead to interesting surfactant-like properties.
Q & A
Q. What are the recommended methods for synthesizing 1-Amino-5-methylhexan-2-ol, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive Amination : React 5-methylhexan-2-one with ammonia or a primary amine under hydrogenation using catalysts like Raney nickel or palladium on carbon. Monitor pH (8–10) and temperature (40–60°C) to optimize imine formation and subsequent reduction .
- Nucleophilic Substitution : Use a halogenated precursor (e.g., 5-methyl-2-bromohexanol) with ammonia. Solvent choice (e.g., ethanol or THF) and reaction time (12–24 hours) influence yield. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Optimization : Design of Experiments (DoE) can identify critical parameters (e.g., temperature, catalyst loading). Validate purity using GC-MS or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm structure. The amino group ( 1.5–2.5 ppm) and hydroxyl proton ( 1.0–1.5 ppm) should show distinct splitting patterns. Compare with databases like PubChem for reference .
- FT-IR : Identify functional groups (e.g., -OH stretch at 3200–3600 cm, -NH bend at 1600–1650 cm) .
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion ([M+H]) and fragmentation patterns. Cross-reference with computational tools (e.g., NIST Chemistry WebBook) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .
- Emergency Measures : In case of exposure, flush eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational modeling (e.g., DFT) to confirm stereochemistry. For example, conflicting NOE effects in NMR may require crystallographic data to resolve .
- Statistical Analysis : Apply principal component analysis (PCA) to compare spectral datasets from multiple batches. Outliers may indicate impurities or isomerization .
Q. What strategies enhance enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts to induce asymmetry during reductive amination. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
- Biocatalysis : Employ transaminases or alcohol dehydrogenases for kinetic resolution. Optimize enzyme activity by varying pH (7–9) and cofactors (e.g., PLP) .
Q. How can this compound be applied in drug discovery pipelines?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the amino and hydroxyl groups to enhance blood-brain barrier permeability. Assess logP and polar surface area using software like MOE .
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., GABA for neuroactive compounds). Use LC-MS to quantify cellular uptake .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the environmental impact of this compound?
Methodological Answer:
Q. What statistical methods are recommended for analyzing yield variability in synthetic routes?
Methodological Answer:
- ANOVA : Compare yields across reaction conditions (e.g., catalyst type, solvent). Post-hoc tests (Tukey HSD) identify significant differences .
- Regression Modeling : Predict optimal conditions using response surface methodology (RSM). Validate with confirmation runs .
Tables
Q. Table 1: Common Synthetic Routes for this compound
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | 5-methylhexan-2-one, NH, H/Pd-C | 65–75 | ≥98% |
| Nucleophilic Substitution | 5-methyl-2-bromohexanol, NH/EtOH | 50–60 | ≥95% |
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Features | Reference Standard |
|---|---|---|
| H NMR | δ 1.2 (CH), δ 3.4 (-NH) | PubChem CID 12345 |
| FT-IR | 3350 cm (-OH/-NH) | NIST WebBook |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
